Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
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Overview
Description
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is a derivative of benzoic acid. It is structurally related to compounds such as procaine and benzocaine and has an anaesthetic effect on the stretch sensors in the lungs. This compound is characterized by its complex molecular structure, which includes multiple ether linkages and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the reaction of benzoic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under acidic or basic conditions to form the desired ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted ether compounds.
Scientific Research Applications
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- has several scientific research applications:
Crystalline Architectures: The compound’s unique packing arrangements influenced by hydrogen bonding are significant in molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Used to create hexagonal columnar mesophases, important in materials science.
Ionophores and Cation Selectivity: Exhibits high selectivity for potassium ions over sodium ions, useful in developing ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Research on multifunctional hydrogen-bonding molecules has led to the development of supramolecular liquid-crystalline networks.
Photoluminescence in Lanthanide Complexes: Studies on lanthanide coordination compounds reveal how substituents affect photoluminescence properties.
Quantitative Analysis in Lignin: Used in the quantitative analysis of methoxyl and ethoxyl groups in lignin.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- involves its interaction with molecular targets such as ion channels and receptors in the lungs. The compound exerts its anaesthetic effects by modulating the activity of these targets, leading to reduced sensitivity of stretch sensors. The exact molecular pathways involved include the inhibition of ion flux and alteration of membrane potential.
Comparison with Similar Compounds
Similar Compounds
Procaine: An anaesthetic with a simpler structure and shorter duration of action.
Benzocaine: Another anaesthetic with a similar mechanism but different pharmacokinetic properties.
4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde: Structurally related but with different functional groups and applications.
Uniqueness
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is unique due to its multiple ether linkages and the presence of a carboxylic acid group, which confer distinct physicochemical properties and a broader range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-13-4-2-12(3-5-13)14(15)16/h2-5H,6-11H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPVFAULXKRNRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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